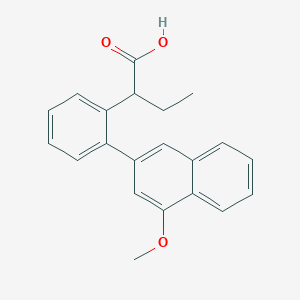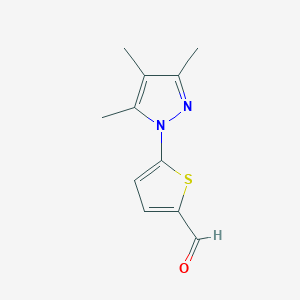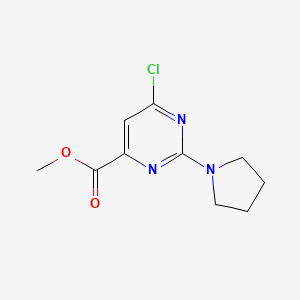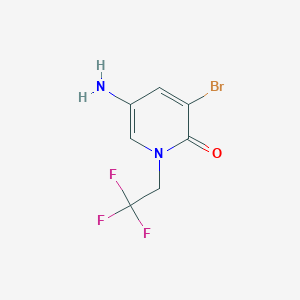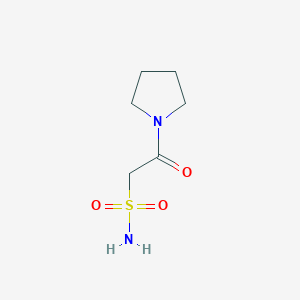![molecular formula C17H27N3O3 B13078890 tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)
tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and potential therapeutic uses.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and protection/deprotection steps to introduce the tert-butyl, cyclopropylmethyl, and hydroxyethyl groups. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazolo[4,3-c]pyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolo[4,3-c]pyridine ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-c]pyridine core is known to interact with various biological pathways, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, which may have different substituents at various positions on the ring. These compounds can be compared based on their biological activity, chemical reactivity, and potential applications. The uniqueness of tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate lies in its specific combination of functional groups, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C17H27N3O3 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
tert-butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H27N3O3/c1-17(2,3)23-16(22)19-9-13(6-7-21)15-14(10-19)11-20(18-15)8-12-4-5-12/h11-13,21H,4-10H2,1-3H3 |
Clé InChI |
KMWMYHBQYCFGOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13078807.png)
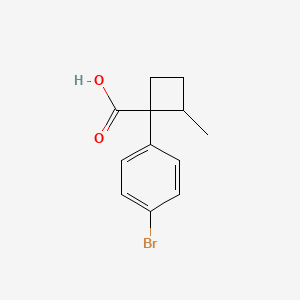
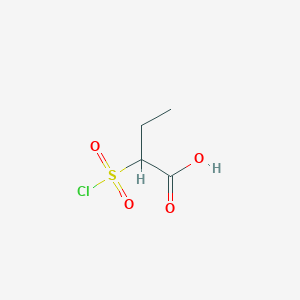
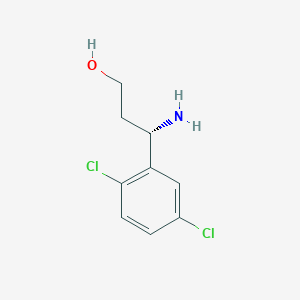
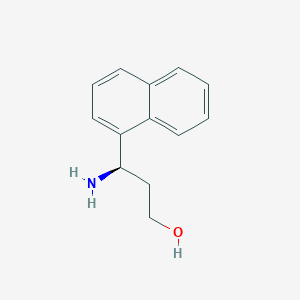
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
